molecular formula C6H7ClN2O2 B1362329 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 27006-82-2

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1362329
CAS RN: 27006-82-2
M. Wt: 174.58 g/mol
InChI Key: RRWQERXMLIEDKJ-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound . It is a heterocyclic compound containing a pyrazole ring . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring with two methyl groups and a carboxylic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .

Scientific Research Applications

Structural and Spectral Investigations

Research has focused on the structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These investigations combine experimental and theoretical studies, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. The findings contribute to understanding the molecular structure and behavior of related compounds, including 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).

Synthesis and Derivatives

The synthesis process of 1-aryl-1H-pyrazolecarbonitriles and related derivatives has been explored. This includes the production of derivatives like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are used as chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Optical Nonlinearity and Potential NLO Materials

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity. Some derivatives, specifically those with carboxylic acid group and ester substituent, show significant nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Molecular Docking Studies

Molecular docking studies of certain pyrazole derivatives, such as 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, have been conducted to predict their binding interactions with target proteins, contributing to a better understanding of their potential therapeutic applications (Reddy et al., 2022).

Green Oxidation Processes

Studies on pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, have been conducted in the context of developing eco-friendly and efficient catalytic systems for the oxidation of alcohols. This research contributes to the development of more sustainable chemical processes (Maurya & Haldar, 2020).

Antimicrobial Activity

In silico studies and synthesis of pyrazole-based drug molecules have been performed, revealing their activities and interactions against bacterial DNA gyrase. This research enhances the understanding of antimicrobial properties of pyrazole derivatives (Shubhangi et al., 2019).

Reaction Mechanisms and Product Formation

The reaction of pyrazole derivatives with various reagents has been explored, leading to a variety of products, such as 1-phenyl-1H-pyrazole-4-carboxylic acid chloride. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds (Khutova et al., 2013).

Safety And Hazards

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding long exposure or frequent contact, and avoiding inhalation of its dust or solution .

properties

IUPAC Name

5-chloro-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWQERXMLIEDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381485
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

27006-82-2
Record name 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Koštrun, VM Kos, MM Škugor, IP Jakopović… - European Journal of …, 2017 - Elsevier
The aim of this study was to investigate lipophilicity and cellular accumulation of rationally designed azithromycin and clarithromycin derivatives at the molecular level. The effect of …
Number of citations: 12 www.sciencedirect.com

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